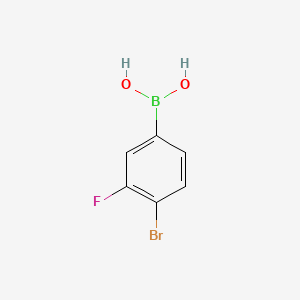

![molecular formula C11H15NO4S B1271619 [3-(Morpholin-4-ylsulfonyl)phenyl]methanol CAS No. 646071-55-8](/img/structure/B1271619.png)

[3-(Morpholin-4-ylsulfonyl)phenyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

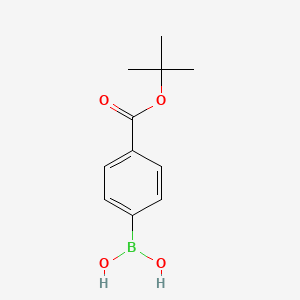

[3-(Morpholin-4-ylsulfonyl)phenyl]methanol, also known as 3-MSP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. 3-MSP is a colorless, odorless, crystalline solid with a molecular weight of 222.27 g/mol. It is a member of the morpholine family of compounds, which are known for their ability to form hydrogen bonds and interact with a variety of other molecules. 3-MSP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.

Applications De Recherche Scientifique

Electrochemical and Aggregation Properties : A study by Bıyıklıoğlu (2015) in "Inorganic Chemistry Communications" synthesized a new [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol. They explored its electrochemical properties and found that it did not aggregate in various solvents, indicating potential applications in material science and electrochemistry [Z. Bıyıklıoğlu (2015)].

Chiral Synthesis Applications : Prabhakaran et al. (2004) in "Chirality" performed a chiral synthesis of a compound closely related to [3-(Morpholin-4-ylsulfonyl)phenyl]methanol, demonstrating its utility in creating potential norepinephrine reuptake inhibitors, which are significant in neurological research and therapy [J. Prabhakaran et al. (2004)].

Lipid Dynamics in Biological Membranes : Nguyen et al. (2019) in "Biophysical Journal" studied the impact of methanol on lipid dynamics. Their findings are essential for understanding how solvents like methanol, which is related to [3-(Morpholin-4-ylsulfonyl)phenyl]methanol, influence the structure and function of biological membranes [Michael H. L. Nguyen et al. (2019)].

Synthesis and Biological Activity : S.V. Mamatha et al. (2019) in "Journal of Molecular Structure" focused on the synthesis and biological activities of morpholine derivatives. Their research underscores the potential of morpholine-based compounds in antibacterial and antitubercular applications [Mamatha S.V et al. (2019)].

Synthesis of Protected Morpholines : Marlin (2017) in "Tetrahedron Letters" described the stereoselective synthesis of differentially protected [3-(hydroxymethyl)morpholin-2-yl]methanols, which could have applications in the design and development of novel pharmaceuticals [F. Marlin (2017)].

Synthesis and Catalysis : Aghamohammadi et al. (2014) in "Materials Research Bulletin" used morpholine in the synthesis of nanostructured CeAPSO-34 molecular sieve for methanol to olefins conversion. This research highlights the role of morpholine derivatives in catalytic processes, particularly in the energy sector [Sogand Aghamohammadi et al. (2014)].

Propriétés

IUPAC Name |

(3-morpholin-4-ylsulfonylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c13-9-10-2-1-3-11(8-10)17(14,15)12-4-6-16-7-5-12/h1-3,8,13H,4-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHYGSUCUYDAKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368722 |

Source

|

| Record name | [3-(morpholin-4-ylsulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Morpholin-4-ylsulfonyl)phenyl]methanol | |

CAS RN |

646071-55-8 |

Source

|

| Record name | [3-(morpholin-4-ylsulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.